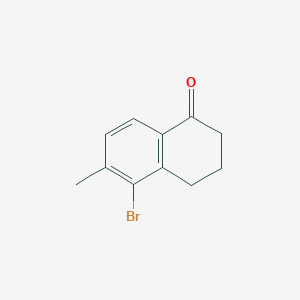

5-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one

Description

Properties

IUPAC Name |

5-bromo-6-methyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c1-7-5-6-8-9(11(7)12)3-2-4-10(8)13/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUAHYWXCCBPNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)CCC2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the bromination of 6-methyl-3,4-dihydronaphthalen-1(2H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 6-methyl-3,4-dihydronaphthalen-1(2H)-one.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can facilitate substitution reactions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of 6-methyl-3,4-dihydronaphthalen-1(2H)-one.

Substitution: Formation of substituted naphthalenones with various functional groups.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one depends on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methyl groups can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 7-Bromo-3,4-dihydronaphthalen-1(2H)-one (): Bromination at position 7, as seen in intermediates for Claisen-Schmidt condensations, reduces steric hindrance compared to the 5-bromo isomer. This positional difference may influence reactivity in cross-coupling reactions or biological target interactions. The crystal structure of a 7-bromo derivative revealed a chair conformation in the cyclohexanone ring and a dihedral angle of 51.7° between aromatic rings, which could affect molecular packing and solubility .

Physicochemical Properties

- However, bromine’s higher polarizability may improve van der Waals interactions in biological systems .

6-Methoxy Derivatives ():

Methoxy groups (e.g., 8-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one) increase solubility in polar solvents but reduce lipophilicity. The methyl group in the target compound balances moderate solubility in organic solvents with enhanced membrane permeability .

Comparative Data Table

Biological Activity

5-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article presents a comprehensive review of its biological properties, including cytotoxicity, mechanisms of action, and potential therapeutic applications.

IUPAC Name: 5-bromo-6-methyl-3,4-dihydro-1(2H)-naphthalenone

Molecular Formula: C11H11BrO

Molecular Weight: 239.11 g/mol

Physical Form: Off-white powder

Purity: ≥95%

Storage Conditions: 0-8 °C

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its cytotoxic effects against different cancer cell lines. The compound exhibits significant potential as an anticancer agent.

Cytotoxicity Studies

Recent studies have demonstrated that derivatives of naphthalene compounds, including this compound, exhibit varying degrees of cytotoxicity against cancer cell lines. For instance:

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | Data not specified | |

| Other Dihydronaphthalene Derivatives | MCF-7 (Breast Cancer) | 0.93 - 3.73 |

In a comparative study, the compound's effectiveness was assessed against standard treatments. The IC50 values indicated that while some derivatives were more potent than others, the overall safety profile was favorable compared to existing chemotherapeutics.

The mechanisms underlying the cytotoxic effects of this compound are still under investigation. However, it is hypothesized that these compounds may induce apoptosis in cancer cells through:

- Cell Cycle Arrest: Studies have shown that naphthoquinone derivatives can arrest the cell cycle in the G0/G1 phase, inhibiting cell proliferation.

- Reactive Oxygen Species (ROS) Generation: Increased ROS levels may lead to oxidative stress in cancer cells, further promoting apoptosis.

- Inhibition of Key Signaling Pathways: The compound may interfere with signaling pathways critical for cancer cell survival and proliferation.

Case Studies and Research Findings

Case Study 1: Cytotoxic Effects on MCF-7 Cells

A study investigated the effects of various naphthalene derivatives on MCF-7 breast cancer cells. The results indicated that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like Saturosporin, suggesting a promising alternative for treatment .

Case Study 2: Safety Profile Assessment

In another study focusing on normal epithelial breast cells (MCF10A), it was found that while exhibiting cytotoxic effects on cancer cells, the tested compounds maintained a good safety profile with lower toxicity levels compared to conventional drugs .

Q & A

Q. What are the established synthetic routes for 5-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one?

The compound is commonly synthesized via the Claisen-Schmidt condensation reaction. This involves reacting a substituted dihydronaphthalenone precursor (e.g., 7-bromo-3,4-dihydronaphthalen-1(2H)-one) with an aldehyde under basic conditions. Methanol or ethanol is typically used as the solvent, and the reaction proceeds at reflux temperatures. The bromine and methyl substituents are introduced during precursor synthesis, often through electrophilic aromatic substitution or Friedel-Crafts alkylation. Yield optimization requires careful control of stoichiometry, temperature, and purification via column chromatography .

Q. How is the structural characterization of this compound performed?

Key techniques include:

- X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For example, torsion angles (C8–C7–C11–C12 = 175.2°) and bond lengths (C7=C8 = 1.351 Å) are critical for confirming stereochemistry and conjugation .

- NMR spectroscopy : H and C NMR identify substituent positions, with deshielding effects observed for aromatic protons near bromine.

- Mass spectrometry : Confirms molecular weight (225.08 g/mol) and isotopic patterns due to bromine .

Q. What are the key physicochemical properties relevant to experimental design?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, methanol) but poorly soluble in water. Log S = -3.5 suggests limited aqueous bioavailability .

- Thermal stability : Decomposition occurs above 200°C, requiring storage at room temperature in dark, sealed conditions to prevent photodegradation .

- Hydrogen-bonding capacity : TPSA (Topological Polar Surface Area) = 17.1 Ų, indicating moderate polarity suitable for hydrophobic interactions in drug design .

Advanced Research Questions

Q. How is SHELX software applied in refining the crystal structure of derivatives?

SHELXL is used for least-squares refinement against X-ray diffraction data. Key steps include:

- Hydrogen placement : Idealized positions (C–H = 0.93–0.97 Å) with isotropic displacement parameters (Uiso = 1.2–1.5Ueq) .

- Handling twinning : SHELXL resolves overlapping reflections in monoclinic space groups (e.g., P21/n) common for dihydronaphthalenones .

- Validation : R-factor convergence (<0.05) and analysis of residual electron density ensure structural accuracy.

Q. What strategies address contradictions in bioactivity data across studies?

Discrepancies in cytotoxicity or enzyme inhibition may arise from:

- Structural analogs : Substitution patterns (e.g., methoxy vs. bromo groups) alter binding to targets like adenosine receptors or cytochrome P450 enzymes. For example, bromine enhances metabolic stability but may reduce solubility .

- Assay conditions : Varying cell lines (e.g., metastatic vs. primary cancer cells) or concentrations (IC50 values) must be standardized. Dose-response curves and molecular docking (e.g., AutoDock Vina) reconcile experimental and computational results .

Q. How does halogen substitution (bromine) influence pharmacological activity?

Bromine:

- Enhances lipophilicity : Increases Log P by ~0.5 units, improving blood-brain barrier penetration (BBB score = 0.92) .

- Modulates protein binding : Forms halogen bonds with kinase ATP pockets (e.g., Tyr residues), as seen in anticancer derivatives .

- Affects metabolic pathways : Brominated compounds show reduced CYP450-mediated oxidation, prolonging half-life in vivo .

Q. What computational methods predict the biological activity of derivatives?

- QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with bioactivity (e.g., IC50 against ACE enzymes) .

- Molecular dynamics : Simulates binding stability to targets like NF-κB or COX-2, with trajectory analysis (RMSD < 2 Å) confirming stable interactions .

- ADMET prediction : Tools like SwissADME assess bioavailability, P-gp substrate potential, and toxicity risks (e.g., hepatotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.